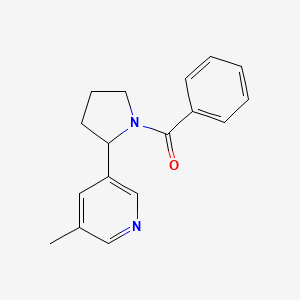
(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is a research chemical known for its unique structure and potential applications in various scientific fields. This compound is characterized by a pyrrolidine ring attached to a phenyl group and a methylpyridine moiety, making it a versatile molecule for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Attachment of Methylpyridine Moiety: The methylpyridine moiety is introduced through a nucleophilic substitution reaction using 5-methylpyridine as a starting material.
Coupling with Phenyl Group: The final step involves coupling the pyrrolidine ring with the phenyl group using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
科学研究应用
(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2-(6-Dimethylamino-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Similar structure with a dimethylamino group instead of a methyl group.
(2-(6-Methoxy-5-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: Contains a methoxy group instead of a methyl group.
Uniqueness
(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyridine ring can affect the compound’s electronic properties and interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
The compound (2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , with a molecular formula of C17H18N2O and a molecular weight of 266.34 g/mol, is a synthetic organic molecule notable for its potential biological activity. Its structure features a pyrrolidine ring substituted with a 5-methylpyridine moiety and a phenyl group attached to a carbonyl, suggesting diverse interactions with biological systems, which is of significant interest in medicinal chemistry and pharmacology .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antibacterial Activity : In vitro studies have shown that derivatives of pyrrolidine, including those similar to this compound, can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : Similar compounds have also demonstrated antifungal properties, indicating potential applications in treating fungal infections .
The predicted interactions of this compound with various biological macromolecules suggest that it may act through multiple mechanisms. Computational models indicate that the compound could interact with targets involved in cell signaling and metabolic pathways, enhancing its therapeutic potential .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methylpyridin-3-carboxylic acid | Contains a carboxylic acid group | Potentially more polar, affecting solubility |
| (2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Different substitution on pyridine | May exhibit altered biological activity |
| (2-(5-Ethylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Ethyl group instead of methyl | Variations in lipophilicity and receptor binding |
The specific combination of nitrogen heterocycles and aromatic systems in this compound may confer distinct pharmacological properties compared to these similar compounds .
Case Studies
Several studies have explored the biological activity of related pyrrolidine derivatives:
- Antibacterial Studies : A study reported that certain pyrrolidine derivatives showed significant antibacterial effects against E. coli and Bacillus mycoides, with MIC values as low as 0.0048 mg/mL .
- Antifungal Evaluations : Research indicated that some pyrrolidine derivatives exhibited antifungal activity against Candida albicans, supporting the potential use of such compounds in treating fungal infections .
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
[2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-10-15(12-18-11-13)16-8-5-9-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,10-12,16H,5,8-9H2,1H3 |
InChI 键 |
RYRXXNJHYLSFMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















